molecular formula C12H13BrO3 B1415295 Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester CAS No. 1781270-44-7

Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester

Cat. No.: B1415295
CAS No.: 1781270-44-7
M. Wt: 285.13 g/mol
InChI Key: QTIJOZIWOGGEQA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester is a brominated aromatic ester with a butenyloxy substituent. The compound features a bromine atom at the 4-position and a 3-buten-1-yloxy group at the 3-position of the benzoic acid core, esterified with a methyl group.

Properties

IUPAC Name

methyl 4-bromo-3-but-3-enoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-4-7-16-11-8-9(12(14)15-2)5-6-10(11)13/h3,5-6,8H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIJOZIWOGGEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and butenyl group contribute to its reactivity, allowing it to participate in various biochemical reactions. The ester group facilitates its incorporation into larger molecular structures, enhancing its utility in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

  • 4-Bromo-3-(methoxymethoxy) Benzoic Acid () :
    This compound shares a bromo and alkoxy substituent pattern with the target molecule. Density functional theory (DFT) studies revealed that electron-withdrawing bromo groups increase electrophilicity, while methoxymethoxy groups enhance electron density. Solvent effects (via the PCM model) significantly alter reactivity descriptors, suggesting similar solvation-dependent behavior for the target compound .

  • Benzoic Acid 2-(1-Oxopropyl)-, Methyl Ester (): The presence of a propanoyl group (1-oxopropyl) introduces ketone functionality, increasing polarity compared to the target compound’s alkene-bearing butenyloxy group. This difference may affect solubility and interactions with biological targets .
  • 3-Methoxy-4-(β-D-Glucopyranosyloxy)benzoic Acid Methyl Ester (): Glycosylation (β-D-glucopyranosyloxy) dramatically improves water solubility and bioavailability, a contrast to the hydrophobic butenyloxy chain in the target compound. This highlights how oxygen-containing substituents dictate pharmacokinetics .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Key Properties/Bioactivity Reference
4-Bromo-3-(methoxymethoxy) benzoic acid Br, CH3OCH2O- High electrophilicity, solvation-sensitive reactivity
Benzoic acid 2-(1-oxopropyl)-, methyl ester CH3COCH2- Cytotoxic, microbial metabolite
2-Amino-5-chloro-benzoic acid methyl ester NH2, Cl Pesticidal, antimicrobial
3-Methoxy-4-glucosyloxy-benzoic acid methyl ester OCH3, β-D-glucopyranosyloxy Improved solubility, antitumor
2-Acetylamino-benzoic acid methyl ester NHCOCH3 Anticancer (AGS, HepG2 inhibition)

Research Findings and Implications

  • Electronic Effects : Bromine and alkoxy groups create a push-pull electronic environment, enhancing reactivity in nucleophilic aromatic substitutions .
  • Bioactivity Trends : Bulky substituents (e.g., butenyloxy) may improve target specificity in anticancer or pesticidal applications compared to simpler esters .
  • Synthetic Challenges : The butenyloxy group’s instability under acidic or oxidative conditions necessitates protective strategies during synthesis .

Biological Activity

Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester, also known as methyl 4-bromo-3-but-3-enoxybenzoate, is a compound of significant interest due to its diverse biological activities and applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 215.04 g/mol
  • CAS Number : 1781270-44-7
  • IUPAC Name : Methyl 4-bromo-3-but-3-enoxybenzoate

The compound features a bromine atom and an allylic ether group, which enhance its reactivity compared to other benzoic acid derivatives. Its unique structure allows it to participate in various biochemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound's mechanism involves:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation Reactions : The butenyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions : The ester group can be reduced to an alcohol.

These reactions facilitate the compound's incorporation into larger molecular structures, enhancing its utility in synthetic chemistry and biological research .

Biological Activities

Research has indicated several biological activities associated with benzoic acid derivatives:

  • Antimicrobial Activity : Studies have shown that compounds similar to benzoic acid derivatives exhibit antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities that could be leveraged for therapeutic applications .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which may contribute to its utility in treating inflammatory diseases .
  • Cytotoxicity and Antiproliferative Effects : Some studies suggest that benzoic acid derivatives can induce cytotoxic effects on cancer cells, making them candidates for anticancer drug development .
  • Proteostasis Modulation : Recent research highlights the role of benzoic acid derivatives in modulating protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacteria and fungi
Anti-inflammatoryPotential therapeutic effects in inflammation
CytotoxicityInduces cell death in cancer cell lines
Proteostasis ModulationActivates UPP and ALP pathways

Case Study Analysis

In a study evaluating the biological effects of benzoic acid derivatives isolated from Bjerkandera adusta, it was found that these compounds significantly promoted the activity of cathepsins B and L—key enzymes involved in protein degradation. Among the tested compounds, one derivative demonstrated a remarkable increase (467.3 ± 3.9%) in enzyme activity, indicating strong potential for therapeutic applications targeting proteostasis .

Q & A

Q. How should researchers address inconsistencies in reported melting points or solubility data for this compound?

  • Methodology :

Verify purity via HPLC (>95%) and differential scanning calorimetry (DSC) for melting point determination.

Test solubility in standardized solvent systems (e.g., USP buffers) under controlled temperature.

Replicate literature methods exactly or document deviations (e.g., crystallization solvents) that may affect properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester

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